

# Buparlisib cross-cancer efficacy comparison tissue-agnostic

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## Compound Focus: Buparlisib

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## Cross-Cancer Efficacy of Buparlisib

Cancer Type	Study Regimen	Efficacy Outcomes	Study Phase & Design
Various Advanced Solid Tumors [1]	Buparlisib monotherapy	<b>Clinical Benefit Rate:</b> 15.1% (in PI3K pathway-activated tumors) [1]	Phase 2, single-arm, tissue-agnostic (N=146) [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) [2]	Buparlisib + Paclitaxel	<b>Improved Overall Survival (OS):</b> In subgroups with tumor immune infiltration and PI3K/NOTCH pathway activation (HR for death: 0.43 and 0.40) [2]	Phase 2, randomized (BERIL-1) [2]

| **Mantle Cell Lymphoma (MCL)** [3] | **Buparlisib** + Ibrutinib (BTK inhibitor) | **Overall Response Rate (ORR):** 94% **Median Progression-Free Survival:** 33 months [3] | Phase I/Ib (N=37 with various lymphomas) [3] | | **Triple-Negative Breast Cancer (TNBC)** [4] | **Buparlisib** monotherapy | **Clinical Benefit Rate:** 12% (Stable Disease  $\geq$ 4 months) **Median PFS:** 1.8 months No confirmed objective responses [4] | Phase 2, single-arm (N=50) [4] | | **Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer** [5]

| **Buparlisib** + Fulvestrant | **Prolonged PFS** vs. placebo, but significant side effects led to the discontinuation of the development program. [5] | Phase 3, randomized (BELLE-2) [5] | | **Metastatic Renal Cell Carcinoma (mRCC)** [6] | **Buparlisib** + Bevacizumab | **Partial Response Rate**: 13% Notable tumor shrinkage in patients with activating *PIK3CA* mutations. [6] | Phase 1 (N=32) [6] |

## Key Experimental Methodologies

The data in the table above comes from rigorous clinical trial designs. Here are the details of the key methodologies:

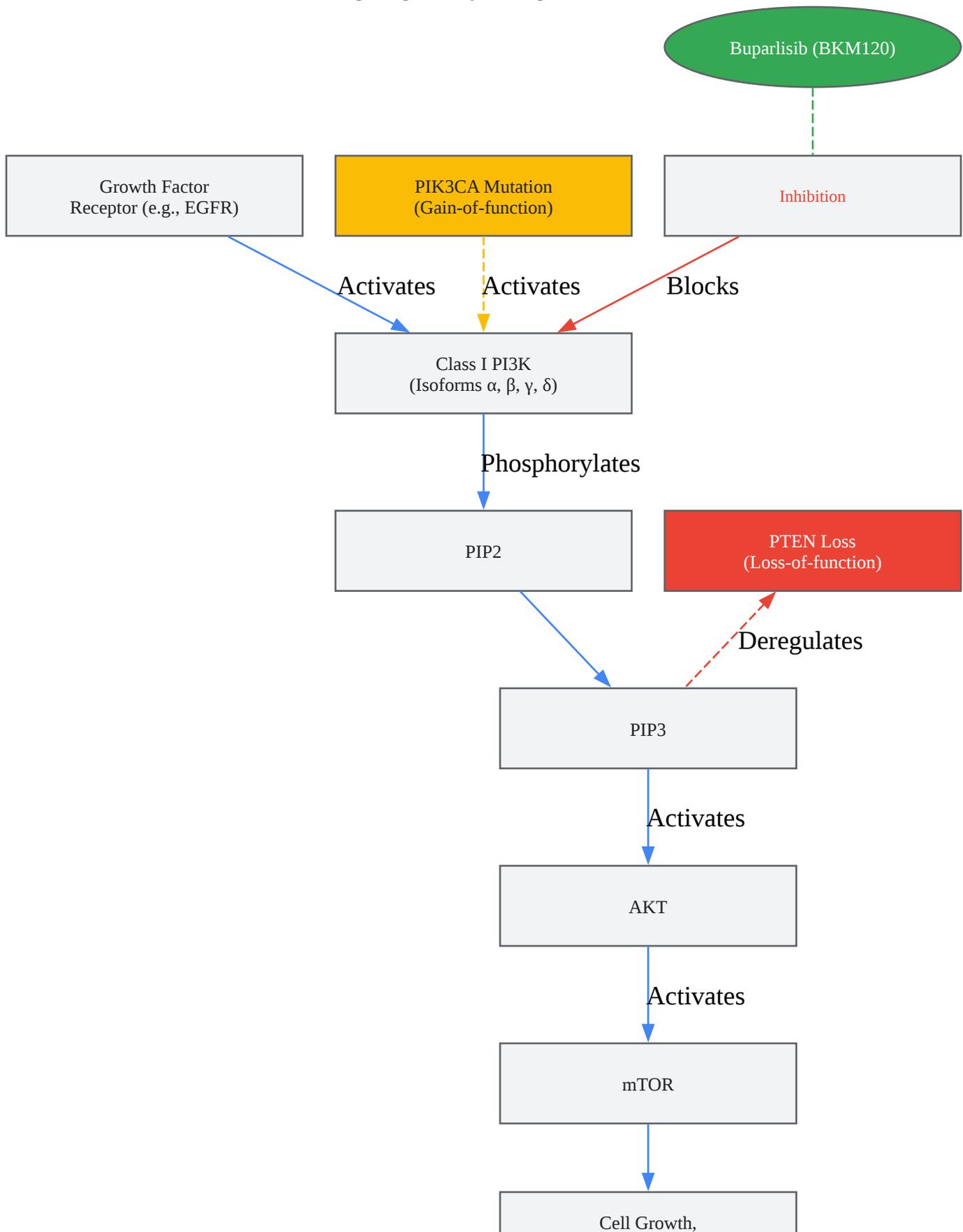
- **Tissue-Agnostic Phase 2 Study** [1]: This was an open-label, single-arm trial that enrolled patients with various advanced solid tumors and hematologic malignancies harboring PI3K pathway activation. Patients received **buparlisib** (100 mg/day) monotherapy. The primary efficacy endpoint was clinical benefit rate, assessed per **RECIST 1.1** criteria for solid tumors, which standardizes how tumor shrinkage and progression are measured.
- **Phase I/Ib Lymphoma Study** [3]: This trial used a standard "**3+3**" **dose-escalation design** to find the safest dose of **buparlisib** combined with ibrutinib. After determining the recommended dose (**buparlisib** 80 mg + ibrutinib 560 mg), an expansion cohort was enrolled. Tumor response was assessed using a **modified Lugano classification**, which incorporates **FDG-PET/CT** scans to evaluate metabolic activity in lymphomas.
- **BERIL-1 Phase 2 Study in HNSCC** [2]: This was a **randomized, placebo-controlled trial**. Patients received either **buparlisib** (100 mg/day) plus paclitaxel or a placebo plus paclitaxel. The study included extensive **biomarker analysis**, performing genomic sequencing on tumor/circulating DNA and **immunohistochemistry (IHC)** for immune markers (TILs, CD8) to correlate with overall survival.

## Mechanism of Action and Pathways

**Buparlisib** (BKM120) is an oral **pan-class I phosphoinositide 3-kinase (PI3K) inhibitor** [5]. It targets all four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) of the class I PI3K family, which is a central node in a critical cellular signaling pathway [1]. Constitutive activation of this pathway, through mutations in genes like *PIK3CA* or loss of *PTEN*, is a common driver of tumorigenesis [1]. By inhibiting PI3K, **buparlisib** aims to block this pro-growth and survival signaling in cancer cells.

The following diagram illustrates the PI3K pathway and the mechanism of **buparlisib**.

### PI3K Signaling Pathway and Buparlisib Inhibition



Proliferation, Survival

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## Key Insights for Drug Development

- **Combination Therapy is Crucial:** The most compelling efficacy signals for **buparlisib** are in **combination with other agents**, such as paclitaxel in HNSCC or ibrutinib in lymphoma [3] [2]. Monotherapy activity has generally been modest [1] [4].
- **Biomarker Selection is Critical:** Efficacy appears enhanced in molecularly defined subgroups. In HNSCC, patients with **PI3K pathway activation and tumor immune infiltration** derived the most benefit [2]. Similarly, tumor shrinkage in renal cell cancer was observed in patients with *PI3KCA* mutations [6].
- **Significant Toxicity Challenges:** The clinical utility of **buparlisib** is limited by a challenging toxicity profile. Common grade 3+ adverse events include **hyperglycemia, increased liver transaminases, and rash** [7] [4]. Notably, mood disturbances such as **anxiety, depression, and agitation** were observed in a significant portion of patients across trials [3] [6], which has contributed to the discontinuation of its development in some cancer types like breast cancer [5].

The future development of **buparlisib** likely hinges on identifying the right combination partners and precisely selecting patient populations most likely to respond. The ongoing phase III BURAN trial in HNSCC will provide more definitive evidence for its potential in this setting [5] [8].

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